molecular formula C23H29ClN4O B5658549 (3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

(3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

Cat. No.: B5658549
M. Wt: 413.0 g/mol
InChI Key: NSEWHNYXGGHLRF-FGZHOGPDSA-N
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Description

(3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with an indole and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.

    Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study the interactions of indole and pyridine-containing molecules with biological targets. It can also serve as a model compound for studying the metabolism and biotransformation of similar structures.

Medicine

In medicinal chemistry, (3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol involves its interaction with specific molecular targets. The indole and pyridine moieties can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
  • Dichloroaniline : Aniline derivatives with chlorine substitutions.
  • Steviol glycosides : Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

What sets this compound apart is its unique combination of indole, pyridine, and piperidine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R,4R)-1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O/c1-16-18-7-5-8-19(24)23(18)26-20(16)14-28-13-10-21(22(29)15-28)27(2)12-9-17-6-3-4-11-25-17/h3-8,11,21-22,26,29H,9-10,12-15H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWHNYXGGHLRF-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)CN3CCC(C(C3)O)N(C)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C1C=CC=C2Cl)CN3CC[C@H]([C@@H](C3)O)N(C)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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